2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline
Overview
Description
2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the second position and two hydroxyl groups at the seventh and eighth positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline typically involves the transformation of 2-chloroquinoline. One common method is the microbial transformation using quinoline-grown resting cells of Pseudomonas putida strain 86. This process involves the dioxygenation of 2-chloroquinoline to form 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline . The reaction conditions include the presence of quinoline to induce the enzymes responsible for the transformation.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the microbial transformation method mentioned above can be scaled up for industrial applications, provided that the necessary bioreactors and fermentation conditions are optimized.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be further oxidized to form 2-chloro-8-hydroxyquinoline under acid-catalyzed conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as oxygen and acid catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound include 2-chloro-8-hydroxyquinoline and other hydroxylated derivatives.
Scientific Research Applications
2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline has diverse applications in scientific research. It is used in studies related to drug discovery, materials science, and biological research. The compound’s unique properties make it an ideal candidate for investigating the mechanisms of action of various biological processes and for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and chlorine atom play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline include other chlorinated quinoline derivatives such as 2-chloroquinoline, 4-chloroquinoline, and 8-chloroquinoline . These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the hydroxyl groups at the seventh and eighth positions. These hydroxyl groups confer unique chemical properties, making the compound more reactive and versatile in various chemical reactions and applications.
Properties
IUPAC Name |
(7S,8R)-2-chloro-7,8-dihydroquinoline-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-2-5-1-3-6(12)9(13)8(5)11-7/h1-4,6,9,12-13H/t6-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNXHWSNYLLEOV-RCOVLWMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C1O)O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@H]([C@H]1O)O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934214 | |
Record name | 2-Chloro-7,8-dihydroquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151262-67-8 | |
Record name | 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-7,8-dihydroquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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